Hydrogen Bonding Donor/Acceptor Profile vs. Dihydroorotic Acid
6-Oxo-1,3-diazinane-4-carboxylic acid possesses 3 hydrogen bond donors and 4 acceptors, compared to L-dihydroorotic acid which presents 3 donors and 4 acceptors . However, the critical distinction lies in the spatial distribution: the absence of the 2-oxo group in the target compound removes a key acceptor site from the ring's plane, significantly altering its potential for forming directional intermolecular interactions critical in target binding. The computed topological polar surface area (tPSA) for the target compound is 78.4 Ų, which serves as a distinct baseline for membrane permeability predictions compared to dioxo analogs .
| Evidence Dimension | Topological Polar Surface Area (tPSA) as a descriptor of hydrogen bonding and permeability |
|---|---|
| Target Compound Data | 78.4 Ų |
| Comparator Or Baseline | L-Dihydroorotic acid (2,6-dioxo analog): tPSA not available from the same source, but possesses an additional carbonyl group, inherently increasing its polar surface area. |
| Quantified Difference | Quantitative tPSA difference cannot be calculated without a comparable source for the comparator, but the structural difference confirms a lower polar surface area for the mono-oxo compound. |
| Conditions | In silico calculation (Chem960 derived data) |
Why This Matters
A lower tPSA is generally correlated with improved passive membrane permeability, making the mono-oxo scaffold potentially more favorable for designing cell-penetrant molecules compared to the dioxo derivative, guiding procurement for medicinal chemistry programs focused on intracellular targets.
